N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 4-(diethylsulfamoyl)aniline: This intermediate is synthesized by reacting 4-nitroaniline with diethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of 4-(diethylsulfamoyl)phenyl sulfonyl chloride: The intermediate is then reacted with chlorosulfonic acid to form the sulfonyl chloride derivative.
Coupling with 3-pyrrolidin-1-ylbenzoic acid: The final step involves coupling the sulfonyl chloride with 3-pyrrolidin-1-ylbenzoic acid in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or benzamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with new functional groups replacing the original sulfonamide or benzamide groups.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-3-phenylpropanamide
- N-[4-(diethylsulfamoyl)phenyl]-2-[(3S)-3-methyl-1-piperidinyl]acetamide
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of sulfonamide and benzamide functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-23(4-2)30(26,27)19-12-10-18(11-13-19)22-21(25)17-8-7-9-20(16-17)31(28,29)24-14-5-6-15-24/h7-13,16H,3-6,14-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFOIOLVLYSBBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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